molecular formula C4H9NO2<br>(CH3)2CHCH2NO2<br>C4H9NO2 B1194909 Isobutyl nitrite CAS No. 542-56-3

Isobutyl nitrite

Cat. No.: B1194909
CAS No.: 542-56-3
M. Wt: 103.12 g/mol
InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N
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Description

Isobutyl nitrite, with the chemical formula C₄H₉NO₂, is an alkyl nitrite and an ester of isobutanol and nitrous acid. It is a colorless liquid with a pungent odor and is known for its vasodilatory properties. This compound is commonly used as an inhalant recreational drug, often referred to as “poppers,” which induces a brief euphoria. Additionally, it has applications in medicine as part of the antidote package for cyanide poisoning .

Scientific Research Applications

Isobutyl nitrite has several applications in scientific research:

Mechanism of Action

Target of Action

Isobutyl nitrite primarily targets the vascular smooth muscle cells . It acts as a potent vasodilator, causing these muscle cells to relax . This relaxation leads to the dilation of blood vessels, reducing vascular resistance and lowering blood pressure .

Mode of Action

The mode of action of this compound involves the release of nitric oxide (NO) in the body . Nitric oxide is a potent vasodilator and a signaling molecule that induces relaxation of the involuntary muscles, including the walls of blood vessels . The release of NO results in the dilation of blood vessels, leading to a decrease in systemic and pulmonary arterial pressure .

Biochemical Pathways

This compound functions as a source of nitric oxide . Nitric oxide activates the enzyme guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP) in smooth muscle cells . Elevated levels of cGMP lead to smooth muscle relaxation and vasodilation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After inhalation, this compound is rapidly absorbed through the pulmonary alveoli, with therapeutic effects manifesting within one minute . Steady-state blood levels of this compound are achieved during inhalation and are linear with exposure concentration . After inhalation, blood pressure and heart rate quickly return to baseline, without any withdrawal rebound effect .

Result of Action

The primary result of this compound action is a rapid, dose-dependent reduction in blood pressure . This is accompanied by an increase in heart rate . These effects are sustained over the duration of exposure and quickly reverse upon cessation of inhalation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is highly flammable, and its stability can be affected by exposure to heat or direct sunlight . Additionally, this compound is slightly soluble in water, which may impact its distribution in the body

Safety and Hazards

Isobutyl nitrite is highly flammable . It may cause headaches, dizziness, and fainting . It is poisonous to people with glucose-6-phosphate dehydrogenase deficiency . It is also known to cause methemoglobinemia .

Biochemical Analysis

Biochemical Properties

Isobutyl nitrite plays a significant role in biochemical reactions, primarily due to its ability to release nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes. This compound interacts with enzymes such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This interaction results in the relaxation of smooth muscles, particularly in blood vessels, causing vasodilation . Additionally, this compound can interact with hemoglobin, forming methemoglobin, which can impair oxygen transport in the blood .

Cellular Effects

This compound affects various types of cells and cellular processes. In endothelial cells, it promotes the production of nitric oxide, which activates guanylate cyclase and increases cGMP levels. This leads to the relaxation of vascular smooth muscle cells and vasodilation . In neurons, this compound can influence neurotransmitter release and synaptic plasticity by modulating nitric oxide levels. It also affects immune cells by modulating the production of reactive oxygen species and influencing inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves the release of nitric oxide, which binds to the heme group of soluble guanylate cyclase. This binding activates the enzyme, leading to an increase in cGMP levels. Elevated cGMP levels result in the activation of protein kinase G (PKG), which phosphorylates various target proteins, leading to smooth muscle relaxation and vasodilation . This compound can also inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable but can gradually decompose in the presence of water, acids, and strong oxidizing agents . Long-term exposure to this compound can lead to sustained vasodilation and potential oxidative stress in cells. In vitro studies have shown that prolonged exposure to this compound can result in cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces vasodilation and reduces blood pressure. At high doses, it can cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity . High doses of this compound can also lead to oxidative stress, cellular damage, and toxicity in various organs .

Metabolic Pathways

This compound is metabolized in the body through enzymatic pathways involving cytochrome P450 enzymes. It is converted to isobutyl alcohol and nitrite ions, which can further participate in biochemical reactions . The nitrite ions can react with hemoglobin to form methemoglobin, affecting oxygen transport. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in nitric oxide production and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in lipid-rich areas due to its lipophilic nature . This compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells. It is primarily distributed in the liver, lungs, and blood vessels .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes due to its lipophilic nature. It can also accumulate in mitochondria, where it can influence mitochondrial function and oxidative stress . The subcellular localization of this compound can affect its activity and function, particularly in terms of nitric oxide production and vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl nitrite is typically synthesized by the reaction of isobutanol with nitrous acid. The process involves the addition of aqueous alkali nitrite to a solution of isobutyl alcohol and concentrated hydrochloric acid, kept chilled in an ice bath. The this compound can then be separated by distillation or decanting the organic layer .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent the decomposition of the product. The final product is purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Isobutyl nitrite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isobutyric acid and nitrogen oxides.

    Reduction: It can be reduced to isobutanol.

    Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products:

Comparison with Similar Compounds

Isobutyl nitrite is part of a group of compounds known as alkyl nitrites. Similar compounds include:

    Amyl nitrite: Used medically for the rapid relief of angina pectoris and as an antidote for cyanide poisoning. It has a similar mechanism of action but differs in its alkyl group structure.

    Butyl nitrite: Similar in structure and function to this compound but with a different alkyl group.

    Ethyl nitrite: Used in organic synthesis and has similar vasodilatory properties.

Uniqueness: this compound is unique due to its specific alkyl group, which influences its physical properties, such as boiling point and solubility. It is also known for its rapid onset of action and short duration of effects when used as an inhalant .

Properties

IUPAC Name

2-methylpropyl nitrite
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3
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InChI Key

APNSGVMLAYLYCT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CON=O
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Molecular Formula

C4H9NO2, Array
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DSSTOX Substance ID

DTXSID3020750
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Molecular Weight

103.12 g/mol
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Physical Description

Isobutyl nitrite is a clear colorless to pale yellow liquid. Boiling point 154.4 °F (68 °C)., Clear colorless to pale yellow liquid; [CAMEO], COLOURLESS LIQUID., Clear colorless to pale yellow liquid.
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Boiling Point

153 °F at 760 mmHg (NTP, 1992), 67 °C, 154.4 °F
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Flash Point

-10 °F (NTP, 1992), -10 °F, -21 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOLUBLE AND GRADUALLY DECOMPOSED BY WATER; MISCIBLE WITH ALCOHOL, Solubility in water: very poor
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Density

0.87 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.870 AT 22 °C/4 °C, Relative density (water = 1): 0.87, 0.87 at 72 °F
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 3.56, >1
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Vapor Pressure

10 mmHg at 68 °F ; 17.80 mmHg at 86 °F (NTP, 1992), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg
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Color/Form

COLORLESS LIQUID

CAS No.

542-56-3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOBUTYL NITRITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOBUTYL NITRITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOBUTYL NITRITE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/398
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Reactant of Route 1
Isobutyl nitrite
Reactant of Route 2
Reactant of Route 2
Isobutyl nitrite
Reactant of Route 3
Isobutyl nitrite
Reactant of Route 4
Isobutyl nitrite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.